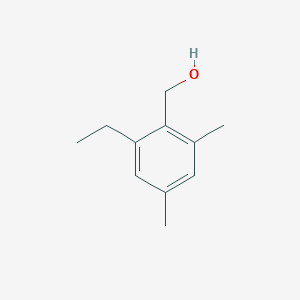

(2-Ethyl-4,6-dimethylphenyl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

97536-12-4 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

(2-ethyl-4,6-dimethylphenyl)methanol |

InChI |

InChI=1S/C11H16O/c1-4-10-6-8(2)5-9(3)11(10)7-12/h5-6,12H,4,7H2,1-3H3 |

InChI Key |

YWBUHVWYYLXBHY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1CO)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 4,6 Dimethylphenyl Methanol

Catalytic Strategies for the Selective Formation of the Benzylic Alcohol Moiety

The formation of the benzylic alcohol group is a critical step in the synthesis of (2-Ethyl-4,6-dimethylphenyl)methanol. Catalytic methods offer efficient and selective pathways, often under milder conditions than stoichiometric reagents. These strategies typically involve the reduction of a corresponding carbonyl precursor, such as 2-ethyl-4,6-dimethylbenzaldehyde.

While this compound itself is not chiral, enantioselective methods are crucial in the synthesis of chiral benzylic alcohols, and the principles can be applied to related structures. Asymmetric synthesis is paramount for producing enantiomerically pure compounds, often required in the pharmaceutical industry. organic-chemistry.orgwikipedia.org Dual nickel/photoredox-catalyzed systems, for example, have been shown to facilitate the enantioselective reductive cross-coupling of aryl halides with precursors to aliphatic aldehydes, yielding diverse chiral secondary benzylic alcohols under mild conditions. organic-chemistry.org Similarly, chiral N-heterocyclic carbene (NHC)-nickel complexes can catalyze reactions that upgrade racemic secondary alcohols to enantioenriched tertiary alcohols. organic-chemistry.org

For a hypothetical chiral analogue, an enantioselective approach could involve the asymmetric reduction of a prochiral ketone precursor, such as 2-ethyl-4,6-dimethylacetophenone. This can be achieved using chiral catalysts, such as those derived from rhodium, ruthenium, or iridium, complexed with chiral ligands.

Table 1: Comparison of Catalyst Systems for Asymmetric Carbonyl Reduction

| Catalyst System | Chiral Ligand Type | Typical Substrate | Reported Enantiomeric Excess (ee) |

| RuCl₂(PPh₃)₃ | Chiral Diamine/Diphosphine | Aromatic Ketones | >95% |

| [Rh(COD)Cl]₂ | Chiral Bisphosphine (e.g., BINAP) | Aromatic Ketones | >98% |

| Ir[dF(CF₃)ppy]₂(bpy)PF₆ | Bi-oxazolines (BiOX) | α-N-heterocyclic trifluoroborates | 97% |

This table presents generalized data for asymmetric reductions of aromatic ketones, which is applicable to the synthesis of chiral benzylic alcohols. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the carbon framework of substituted aromatic compounds. nih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to build the substituted phenyl ring system before the introduction of the methanol (B129727) moiety. organic-chemistry.org For instance, a suitably functionalized boronic acid could be coupled with a halogenated precursor.

A plausible route could involve the Suzuki-Miyaura coupling of 1-bromo-2-ethyl-4,6-dimethylbenzene with potassium acetoxymethyltrifluoroborate, which would directly yield the benzylic alcohol after workup. organic-chemistry.org Nickel-catalyzed coupling reactions have also emerged as a robust alternative, capable of coupling aryl halides with aldehydes using zinc metal as a reducing agent, a method that tolerates acidic functional groups incompatible with many organometallic reagents. organic-chemistry.org

Mechanistic Investigations of Carbonyl Reduction Pathways Leading to this compound

The most direct route to this compound is the reduction of its corresponding aldehyde, 2-ethyl-4,6-dimethylbenzaldehyde. The mechanism of this transformation is well-understood and typically involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The mechanism involves:

Nucleophilic Attack: The hydride (H⁻) from the reducing agent attacks the carbonyl carbon.

Intermediate Formation: This forms a tetrahedral alkoxide intermediate.

Protonation: An acidic workup (e.g., with H₃O⁺) protonates the alkoxide oxygen to yield the final benzylic alcohol.

LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ and will reduce a wider range of functional groups. However, for the selective reduction of an aldehyde, the milder NaBH₄ is often preferred due to its greater functional group tolerance and easier handling.

Table 2: Comparison of Common Hydride Reducing Agents

| Reagent | Formula | Reactivity | Typical Solvents | Workup |

| Sodium Borohydride | NaBH₄ | Mild | Methanol, Ethanol (B145695) | Aqueous |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Diethyl Ether, THF | Acidic, careful |

| Diisobutylaluminum Hydride | DIBAL-H | Mild/Strong | Toluene, Hexane | Aqueous |

Organometallic Reagent-Based Syntheses: Grignard and Organolithium Approaches

Syntheses involving Grignard and organolithium reagents are classic and highly effective methods for forming carbon-carbon bonds. masterorganicchemistry.com These reagents act as powerful carbon nucleophiles. wikipedia.orgsigmaaldrich.com The synthesis of this compound can be readily achieved by reacting an organometallic derivative of the substituted benzene (B151609) with formaldehyde (B43269).

The general synthetic sequence is as follows:

Formation of the Organometallic Reagent: A haloaromatic precursor, such as 1-bromo-2-ethyl-4,6-dimethylbenzene, is reacted with either magnesium metal in an ether solvent (like THF or diethyl ether) to form the Grignard reagent, (2-ethyl-4,6-dimethylphenyl)magnesium bromide, or with an alkyllithium reagent (like n-butyllithium) via lithium-halogen exchange to form the organolithium equivalent. masterorganicchemistry.comyoutube.com

Reaction with an Electrophile: The resulting organometallic compound is then treated with formaldehyde, which serves as a one-carbon electrophile. The nucleophilic aryl group attacks the carbonyl carbon of formaldehyde. youtube.com

Workup: A final aqueous acid workup protonates the intermediate alkoxide to yield this compound.

A patent describing the synthesis of a related compound, 2-(2,6-diethyl-4-methylphenyl)-ethanol, utilizes a Grignard reagent formed from 2,6-diethyl-4-methyl halogenated benzene, which then reacts with ethylene (B1197577) oxide, demonstrating the industrial applicability of this approach for similar structures. wipo.int

Novel Approaches for Functionalization of the Substituted Phenyl Moiety Preceding Alcohol Formation

Constructing the highly substituted aromatic ring with complete regiochemical control is a significant synthetic challenge. oregonstate.edu Novel methods often focus on building the ring system from simpler precursors. One strategy could involve a cycloaddition cascade, such as a Diels-Alder reaction between a substituted pyrone and a nitroalkene, which can provide phenols with programmable substitution patterns. oregonstate.edu

Another approach is the sequential functionalization of a less substituted aromatic starting material. For instance, one could start with m-xylene (B151644) and introduce the ethyl group via a Friedel-Crafts alkylation. However, controlling the regioselectivity of this reaction can be difficult, often leading to a mixture of isomers. Subsequent steps would involve introducing the final functional group required to generate the benzylic alcohol. Late-stage C-H functionalization is an increasingly powerful tool, where specific C-H bonds on a pre-formed aromatic ring are selectively converted to other functional groups. acs.orgresearchgate.net

Optimization of Reaction Parameters and Yield Enhancement Strategies in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and side reactions. For the Grignard synthesis described in section 2.3, several parameters are critical.

Solvent: The choice of ether solvent (diethyl ether vs. THF) can influence the solubility and reactivity of the Grignard reagent.

Temperature: Grignard formation is an exothermic process and often requires cooling to initiate safely. The subsequent reaction with formaldehyde should also be performed at low temperatures (e.g., 0 °C) to prevent side reactions, such as the Cannizzaro reaction of formaldehyde.

Reagent Purity: The magnesium must be of high purity and the glassware must be scrupulously dried, as Grignard reagents are highly sensitive to moisture.

Addition Rate: Slow, controlled addition of the aryl halide to the magnesium suspension is necessary to maintain a manageable reaction rate. Similarly, the slow addition of the Grignard solution to formaldehyde is important for yield.

Systematic optimization, potentially using Design of Experiments (DoE), can efficiently identify the ideal combination of these parameters. researchgate.net

Table 3: Hypothetical Optimization of Grignard Reaction for this compound Synthesis

| Entry | Solvent | Temperature (°C) | Molar Ratio (ArBr:Mg) | Reaction Time (h) | Yield (%) |

| 1 | Diethyl Ether | 0 | 1:1.1 | 2 | 75 |

| 2 | THF | 0 | 1:1.1 | 2 | 82 |

| 3 | THF | -20 | 1:1.1 | 2 | 85 |

| 4 | THF | 0 | 1:1.5 | 2 | 84 |

| 5 | THF | 0 | 1:1.1 | 4 | 83 |

This table illustrates how systematic variation of key parameters can be used to optimize the reaction yield.

Elucidation of Electronic and Molecular Structure Through Advanced Spectroscopic and Diffractive Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms.

For (2-Ethyl-4,6-dimethylphenyl)methanol, ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular skeleton and providing insights into the electronic environment of the substituted aromatic ring. The chemical shifts observed are indicative of the electron-donating or withdrawing effects of the substituents. Aromatic protons and carbons in substituted benzenes have characteristic chemical shift ranges. libretexts.orglibretexts.org Protons directly attached to the aromatic ring typically resonate between 6.5 and 8.0 ppm, while benzylic protons are found in the 2.0-3.0 ppm range. libretexts.org Aromatic carbons absorb in the 120-150 ppm region of the ¹³C NMR spectrum. libretexts.org

Based on established substituent effects and data from analogous polysubstituted benzene (B151609) derivatives, a predicted set of ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ is presented below. The numbering convention used for assignment is as follows:

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~138 |

| 2 | - | ~137 |

| 3 | ~6.9 | ~128 |

| 4 | - | ~136 |

| 5 | ~6.9 | ~129 |

| 6 | - | ~135 |

| 7 (CH₂) | ~4.6 | ~63 |

| 8 (OH) | Variable (e.g., ~1.5-3.0) | - |

| 9 (CH₂) | ~2.6 | ~25 |

| 10 (CH₃) | ~1.2 | ~15 |

| 11 (CH₃) | ~2.3 | ~21 |

Note: The chemical shift of the hydroxyl proton (OH) is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding.

While one-dimensional NMR provides essential information, complex molecules often require two-dimensional (2D) NMR techniques to unambiguously assign all signals and elucidate through-bond and through-space correlations. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For instance, it would show a correlation between the methylene (B1212753) protons of the ethyl group (C9-H₂) and the methyl protons (C10-H₃). It would also help to confirm the connectivity within the aromatic ring, although in this specific case, the two aromatic protons are isolated.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the aromatic CH groups (C3-H and C5-H) and the various aliphatic groups (C7-H₂, C9-H₂, C10-H₃, C11-H₃, and C12-H₃).

HMBC: The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for establishing the connectivity of the substituents to the aromatic ring. For example, correlations would be expected between the benzylic methylene protons (C7-H₂) and the aromatic carbons C1, C2, and C6. Similarly, the protons of the ethyl and methyl groups would show correlations to their neighboring aromatic carbons, confirming their positions.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can offer insights into the molecular structure and packing in the crystalline state. For derivatives of this compound, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed.

In the solid state, intermolecular interactions, such as hydrogen bonding and crystal packing forces, can lead to the presence of multiple, distinct conformations in the unit cell, which may not be observable in solution. ssNMR can distinguish between these crystallographically inequivalent sites, resulting in a multiplication of resonances. Furthermore, ssNMR can be used to study the dynamics of the molecule in the solid state, such as the rotation of the methyl groups.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Structural Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₁₁H₁₆O), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. The fragmentation of benzyl (B1604629) alcohols upon electron ionization typically involves several key pathways. libretexts.org A common fragmentation is the loss of a water molecule (H₂O, 18 Da), particularly in alcohols. youtube.com Another characteristic fragmentation is the cleavage of the C-C bond alpha to the oxygen atom, which for benzyl alcohols often leads to the loss of the hydroxyl group or the formation of a stable tropylium-like ion.

Plausible Fragmentation Pathways for this compound

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 164 |

| [M-H₂O]⁺ | Loss of water | 146 |

| [M-CH₃]⁺ | Loss of a methyl radical | 149 |

| [M-C₂H₅]⁺ | Loss of an ethyl radical | 135 |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would confirm the elemental composition of C₁₁H₁₆O for the molecular ion.

Furthermore, HRMS can resolve the isotopic pattern of the ions. The presence of naturally occurring isotopes, such as ¹³C, results in small peaks at M+1, M+2, etc. The relative intensities of these peaks can be calculated based on the elemental formula and compared with the experimental data to further validate the proposed composition. Differentiating isomers with similar structures can be challenging even with HRMS, but unique fragment ions can sometimes serve as diagnostic markers. lcms.cz

Ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS) is an advanced technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgtamu.edu This provides an additional dimension of separation beyond that of traditional mass spectrometry and can be used to distinguish between isomeric or even conformational isomers that may not be separable by MS alone. nih.gov

For this compound, different conformers (e.g., resulting from the rotation around the C-C bond connecting the benzyl group to the ring) would have different collision cross-sections (CCS) in the gas phase. These differences in shape would lead to different drift times in the ion mobility cell, allowing for their separation and individual analysis by the mass spectrometer. This technique provides valuable experimental data on the gas-phase conformations of the molecule, which can be compared with theoretical calculations.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

The vibrational spectrum of this compound is expected to show characteristic bands for the O-H, C-H (aromatic and aliphatic), C-O, and C=C (aromatic ring) stretching and bending vibrations. Studies on similar benzyl alcohol derivatives provide a basis for assigning the observed bands. theaic.org

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (free) | ~3600-3650 |

| O-H stretch (H-bonded) | ~3200-3500 (broad) |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aliphatic) | ~2850-3000 |

| C=C stretch (aromatic ring) | ~1450-1600 |

| C-O stretch | ~1000-1260 |

The position and shape of the O-H stretching band are particularly informative about hydrogen bonding. quora.com In a dilute, non-polar solvent, a sharp band corresponding to the "free" non-hydrogen-bonded hydroxyl group is expected around 3600 cm⁻¹. As the concentration increases or in the presence of hydrogen-bond accepting solvents, a broad band appears at lower wavenumbers (typically 3200-3500 cm⁻¹), indicating the formation of intermolecular hydrogen bonds. scranton.edu The sterically hindered environment around the hydroxyl group in this compound, due to the ortho-ethyl group, may influence the extent and nature of this hydrogen bonding. quora.com

Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the symmetric C-H stretching modes of the alkyl groups typically give rise to strong Raman signals. The combination of both FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of this compound Co-crystals or Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov For a chiral molecule or a compound that crystallizes in a non-centrosymmetric space group, this technique can establish the absolute configuration of its stereocenters. While this compound itself is achiral, the formation of co-crystals with chiral co-formers or the synthesis of chiral derivatives would necessitate such analysis.

Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, such as hydrogen bonds or π-π stacking. researchgate.net The analysis of co-crystals of this compound would provide crucial insights into its intermolecular interaction preferences. The primary alcohol group (-CH₂OH) is a strong hydrogen-bond donor and acceptor, while the substituted aromatic ring can participate in hydrogen bonding (as an acceptor) and π-π stacking interactions.

A hypothetical X-ray diffraction analysis of a co-crystal, for instance with a co-former like isonicotinamide, would involve irradiating a suitable single crystal with monochromatic X-rays. mdpi.com The resulting diffraction pattern would be analyzed to determine the unit cell parameters, space group, and the precise coordinates of each atom in the asymmetric unit.

Crystal Packing Analysis: The detailed structural data allows for a thorough analysis of the crystal packing. This involves identifying and characterizing the supramolecular synthons—the recurring patterns of intermolecular interactions that build the crystal lattice. sci-hub.box For a co-crystal of this compound, key interactions would likely include:

Hydrogen Bonding: The hydroxyl group of the methanol (B129727) moiety would be a primary site for hydrogen bonding, potentially forming chains or discrete networks with the co-former. nih.gov

The table below illustrates the type of crystallographic data that would be obtained from such an experiment.

Interactive Table 1: Hypothetical Crystallographic Data for a this compound Co-crystal

| Parameter | Illustrative Value | Description |

| Chemical Formula | C₁₀H₁₄O ⋅ C₆H₆N₂O | Molecular formula of the co-crystal (hypothetical co-former: isonicotinamide) |

| Formula Weight | 288.35 g/mol | Molar mass of the co-crystal |

| Crystal System | Monoclinic | One of the seven crystal systems |

| Space Group | P2₁/c | Defines the symmetry elements of the unit cell |

| Unit Cell Dimensions | a=10.1Å, b=5.8Å, c=14.5Å, β=95° | The dimensions and angle of the fundamental repeating unit of the crystal |

| Volume | 845.0 ų | The volume of the unit cell |

| Z | 4 | The number of formula units per unit cell |

| Hydrogen Bond (O-H···N) | D-H: 0.85 Å, H···A: 1.95 Å, D···A: 2.80 Å, ∠175° | Geometric parameters of a key intermolecular hydrogen bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its chromophores.

A chromophore is the part of a molecule responsible for its color, or more broadly, its absorption of UV-Vis light. In this compound, the chromophore is the substituted benzene ring. The benzene molecule itself exhibits characteristic π → π* electronic transitions, which appear as absorption bands in its UV spectrum. spcmc.ac.in Typically, benzene shows a very intense primary band (E1 band) near 184 nm, a secondary band (E2 band) around 204 nm, and a much weaker, fine-structured band (B band) around 256 nm. spcmc.ac.in

Substitution on the benzene ring significantly affects the position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands. up.ac.za The substituents on this compound are:

Alkyl Groups (-CH₂CH₃, -CH₃): These are weakly electron-donating groups that typically cause a small bathochromic shift (a shift to longer wavelengths) of the absorption bands. nist.gov

Hydroxymethyl Group (-CH₂OH): This group also acts as an auxochrome, modifying the absorption of the benzene chromophore.

The collective effect of the ethyl, two methyl, and hydroxymethyl groups would be a bathochromic shift of the B-band (the fine structure of which is often lost in substituted benzenes and in polar solvents) and the E2-band. up.ac.za The spectrum would be recorded by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane, and measuring its absorbance across the UV range. sigmaaldrich.com

The expected electronic transitions and their characteristics are summarized in the illustrative table below.

Interactive Table 2: Predicted UV-Vis Absorption Data for this compound in Ethanol

| Band | Transition Type | Predicted λₘₐₓ (nm) | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Notes |

| E2-Band | π → π | ~215 - 225 | 7,000 - 9,000 | A bathochromic shift from the benzene E2-band (~204 nm) due to alkyl and hydroxymethyl substitution. |

| B-Band | π → π | ~265 - 275 | 200 - 500 | A bathochromic shift from the benzene B-band (~256 nm) with a loss of fine vibrational structure. spcmc.ac.in |

Computational Analysis of this compound Unfeasible Due to Lack of Available Research Data

An in-depth article on the computational chemistry and quantum mechanical analysis of this compound, as per the specified detailed outline, cannot be generated at this time. Extensive searches for dedicated scholarly research on this specific compound have yielded no publicly available data for the requested analyses.

Searches for Density Functional Theory (DFT) calculations, Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) energy gaps, electrostatic potential surface analyses, conformational studies, or computationally predicted spectroscopic signatures for this compound did not return any specific results. The scientific literature that is available focuses on related but structurally distinct molecules, such as variously substituted benzyl alcohols. iaea.orgresearchgate.netnih.gov

While general principles of computational chemistry and quantum mechanics apply to all molecules, including this compound, the specific quantitative data and detailed research findings required to populate the requested article sections are contingent on dedicated computational studies of this exact compound. Extrapolating data from analogous but different molecules would be scientifically unsound and would not meet the required standards of accuracy and specificity for the requested article.

Therefore, until research focusing specifically on the computational and quantum mechanical properties of this compound is conducted and published, the generation of a detailed and scientifically accurate article as outlined is not possible.

Computational Chemistry and Quantum Mechanical Analysis of 2 Ethyl 4,6 Dimethylphenyl Methanol

Modeling of Reaction Pathways and Transition States Involving (2-Ethyl-4,6-dimethylphenyl)methanol

The reaction pathways of this compound, particularly oxidation, are of significant interest. Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of such reactions by modeling the geometries and energies of reactants, intermediates, transition states, and products. nih.gov

A primary reaction pathway for benzyl (B1604629) alcohols is oxidation to the corresponding aldehyde. For this compound, this would involve the conversion of the hydroxymethyl group to a formyl group. The mechanism of this transformation can proceed through several routes, including hydrogen abstraction and proton-coupled electron transfer (PCET). acs.org

Hydrogen Abstraction:

In a typical hydrogen abstraction mechanism, a radical species removes the hydrogen atom from the benzylic carbon. DFT calculations on similar benzyl alcohol systems have shown that the energy barrier for this step is a critical determinant of the reaction rate. researchgate.net The presence of electron-donating alkyl groups (ethyl and methyl) on the phenyl ring of this compound would likely influence the stability of the resulting benzylic radical.

Proton-Coupled Electron Transfer (PCET):

The PCET pathway involves the concerted transfer of a proton and an electron. acs.org Computational studies have indicated that for certain oxidation reactions of benzylic alcohols, a PCET mechanism is energetically more favorable than a simple hydrogen atom transfer. acs.org This is often characterized by a transition state with a low energy barrier. acs.org

Transition State Analysis:

Transition state theory is a fundamental concept in modeling reaction kinetics. wikipedia.org Computational chemistry allows for the localization of transition state structures, which represent the highest energy point along the reaction coordinate. acs.org The geometric and energetic properties of the transition state provide insights into the feasibility and rate of a reaction. For the oxidation of this compound, the transition state would likely involve an elongated C-H bond at the benzylic position and interaction with the oxidizing agent.

To illustrate the energetic considerations in a hypothetical oxidation reaction of a substituted benzyl alcohol, the following interactive data table presents plausible calculated energy values based on DFT studies of analogous compounds.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (this compound + Oxidant) | 0.0 | Initial state of the system. |

| Pre-reaction Complex | -5.0 | Formation of a complex between the alcohol and the oxidant. |

| Transition State | +15.0 | Highest energy point, representing the activation barrier. |

| Benzylic Radical Intermediate | +5.0 | Formation of a radical after hydrogen abstraction. |

| Product (2-Ethyl-4,6-dimethylbenzaldehyde + Reduced Oxidant) | -20.0 | Final stable products of the reaction. |

Note: These values are illustrative and based on typical computational results for similar reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Related Analogs (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) and its counterpart, Quantitative Structure-Property Relationship (QSPR), are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. wikipedia.org While QSAR is often associated with biological activity, its principles can be applied to predict various physicochemical properties, which is invaluable in the design of new analogs of this compound with tailored non-biological characteristics. wikipedia.org

A QSAR/QSPR model is typically represented by the equation:

Property = f (Molecular Descriptors)

Molecular Descriptors:

The first step in developing a QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For analogs of this compound, these could include:

Topological Descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometric Descriptors: Derived from the 3D structure, including molecular surface area and volume.

Electronic Descriptors: Calculated using quantum mechanical methods, such as dipole moment, frontier orbital energies (HOMO and LUMO), and partial atomic charges. nih.gov

Physicochemical Descriptors: Properties like hydrophobicity (logP) and molar refractivity. nih.gov

Model Development and Validation:

Once the descriptors are calculated for a set of known analogs, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). unibo.it The goal is to find a statistically significant correlation between a selection of descriptors and the property of interest.

The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques to ensure its reliability. unibo.it

Application in Analog Design:

A validated QSAR model can be used to predict the properties of novel, yet-to-be-synthesized analogs of this compound. This in silico screening allows chemists to prioritize the synthesis of compounds that are most likely to possess the desired physicochemical properties, such as specific solubility, chromatographic behavior, or reactivity.

The following interactive data table illustrates a hypothetical set of molecular descriptors and a target property for a series of analogs of this compound that could be used to build a QSPR model.

| Compound | logP (Hydrophobicity) | Dipole Moment (Debye) | HOMO Energy (eV) | Target Property (e.g., Retention Time) |

| Analog 1 | 3.5 | 1.8 | -6.2 | 10.5 |

| Analog 2 | 3.2 | 2.1 | -6.5 | 9.8 |

| Analog 3 | 4.0 | 1.5 | -6.0 | 11.2 |

| Analog 4 | 3.7 | 1.9 | -6.3 | 10.8 |

By establishing a mathematical relationship between the descriptors and the retention time, a model could be developed to design new analogs with predictable chromatographic behavior.

Mechanistic Investigations of Reactions Involving 2 Ethyl 4,6 Dimethylphenyl Methanol

Oxidation and Reduction Pathways of the Benzylic Alcohol Moiety

The oxidation of benzylic alcohols, including sterically hindered examples like (2-Ethyl-4,6-dimethylphenyl)methanol, to the corresponding aldehydes and carboxylic acids is a fundamental transformation in organic synthesis. nih.govmasterorganicchemistry.com Conversely, the reduction of the resulting carbonyl compounds regenerates the benzylic alcohol. These reactions proceed through various mechanistic pathways, often influenced by the choice of oxidant or reductant and the reaction conditions.

Oxidation reactions are frequently carried out using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heated conditions. masterorganicchemistry.com The mechanism of benzylic oxidation with KMnO₄ is complex but is thought to initiate with the homolytic cleavage of a benzylic C-H bond. masterorganicchemistry.com For this compound, this would involve the abstraction of a hydrogen atom from the methylene (B1212753) group attached to the phenyl ring. The resulting benzylic radical is stabilized by resonance with the aromatic ring. Subsequent steps involve the formation of a manganese ester, which then collapses to form the aldehyde, (2-Ethyl-4,6-dimethylphenyl)methanal. Further oxidation under harsh conditions can lead to the corresponding carboxylic acid, 2-ethyl-4,6-dimethylbenzoic acid. masterorganicchemistry.comlibretexts.org The presence of at least one benzylic hydrogen is a prerequisite for this type of oxidation to occur. libretexts.org

Alternative and milder oxidation methods exist, such as those employing dimethyl sulfoxide (B87167) (DMSO) activated by trifluoroacetic anhydride (B1165640), which can be effective for sterically hindered alcohols. acs.org Electrocatalytic methods, for instance, using the reduction of peroxydisulfate (B1198043) to generate the highly oxidizing sulfate (B86663) radical anion (SO₄•⁻), offer a selective route for alcohol oxidation under mild conditions. nih.gov This "reductive oxidation" proceeds via hydrogen atom abstraction from the alcohol by the sulfate radical. nih.gov

The reduction of the corresponding aldehyde or ketone back to this compound can be achieved through several methods. Catalytic hydrogenation using H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni) is a common approach. libretexts.org Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are also widely used for the reduction of carbonyl compounds. The mechanism of reduction by metal hydrides involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by a protic solvent or during aqueous workup to yield the alcohol.

Kinetic Isotope Effect Studies for Rate-Determining Step Elucidation

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the rate-determining step of a reaction by examining the effect of isotopic substitution on the reaction rate. In the context of the oxidation of this compound, substituting the hydrogen atoms at the benzylic position with deuterium (B1214612) (i.e., forming (2-Ethyl-4,6-dimethylphenyl)(dideuterio)methanol) can provide significant mechanistic insights.

A primary kinetic isotope effect (kH/kD > 1) is observed when a C-H bond to the isotope is broken in the rate-determining step of the reaction. For the oxidation of benzylic alcohols, a substantial primary KIE is indicative of the cleavage of the α-C-H bond being the rate-limiting step. orientjchem.orgasianpubs.orgresearchgate.net For instance, the oxidation of α,α-dideuteriobenzyl alcohol has shown a significant primary KIE, confirming the cleavage of the α-C-H bond in the slowest step. asianpubs.org Studies on the oxidation of benzyl (B1604629) alcohols by various oxidants have reported primary KIE values ranging from approximately 1.5 to as high as 12, depending on the specific oxidant and reaction conditions. acs.orgnih.gov For example, a KIE of 6.61 was observed in the oxidation of α,α-dideuteriobenzyl alcohol by pyrazinium dichromate. asianpubs.org These findings strongly suggest that the mechanism involves the transfer of a hydride ion or a hydrogen atom from the benzylic carbon in the rate-determining step.

Conversely, the absence of a significant solvent isotope effect when the reaction is carried out in D₂O instead of H₂O suggests that the O-H bond cleavage is not part of the rate-determining step. koreascience.kr This supports a mechanism where the C-H bond is broken first, followed by a rapid proton transfer from the oxygen atom.

The magnitude of the KIE can also provide information about the transition state of the reaction. A large KIE value suggests a symmetrical transition state where the hydrogen is equally bonded to the carbon and the abstracting species. Theoretical calculations can be used in conjunction with experimental KIE values to model the transition state geometry. acs.org

| Oxidant/Catalyst System | Substrate | kH/kD | Implication for Rate-Determining Step |

| Pyrazinium Dichromate | α,α-dideuteriobenzyl alcohol | 6.61 | Cleavage of α-C-H bond |

| Au/TiO₂ | Substituted benzyl alcohols | 2.2 ± 0.2 | Hydride transfer from benzyl alcohol to Au |

| Galactose Oxidase | 4-NO₂-benzyl alcohol | 12 | C-H bond cleavage |

| Horse Liver Alcohol Dehydrogenase | Benzyl alcohol | 4.6 | Hydride transfer to NAD⁺ |

Influence of Substituents on Reaction Kinetics and Selectivity

The electronic and steric nature of substituents on the phenyl ring of benzylic alcohols can significantly influence the kinetics and selectivity of their oxidation and reduction reactions. For a molecule like this compound, the presence of two methyl groups and one ethyl group on the aromatic ring has a notable impact.

Electron-donating groups, such as the ethyl and methyl groups in this compound, increase the electron density on the aromatic ring and, through resonance and inductive effects, can stabilize a positive charge that develops at the benzylic position during the transition state of oxidation. This stabilization accelerates the rate of oxidation. Studies on the oxidation of various para-substituted benzyl alcohols have shown that electron-releasing substituents enhance the reaction rate, while electron-withdrawing groups retard it. orientjchem.orgasianpubs.org The order of reactivity is typically p-OCH₃ > p-CH₃ > H > p-Cl > p-NO₂. orientjchem.org This trend is often correlated with Hammett substituent constants (σ), where a negative value for the reaction constant (ρ) indicates the development of a positive charge at the reaction center in the transition state, consistent with a hydride transfer mechanism. orientjchem.orgasianpubs.org Reaction constants as negative as -2.14 have been reported for the oxidation of substituted benzyl alcohols. researchgate.net

In the context of reduction, the substituents have a similar but opposite effect. Electron-donating groups slightly destabilize the partial negative charge on the carbonyl oxygen in the transition state of hydride attack, potentially slowing the reaction. However, steric hindrance around the carbonyl group is often a more dominant factor, making the reduction of hindered ketones and aldehydes slower than their unhindered counterparts.

| Substituent (para-position) | Relative Rate of Oxidation | Electronic Effect |

| -OCH₃ | Fastest | Electron-donating |

| -CH₃ | Faster | Electron-donating |

| -H | Reference | Neutral |

| -Cl | Slower | Electron-withdrawing |

| -NO₂ | Slowest | Electron-withdrawing |

Esterification and Etherification Reactions: Scope and Limitations with Steric Hindrance

The hydroxyl group of this compound can undergo esterification and etherification reactions. However, the significant steric hindrance imposed by the ortho-ethyl and ortho-methyl substituents presents a major challenge for these transformations.

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative to form an ester, is often catalyzed by an acid. The mechanism typically involves the protonation of the carboxylic acid, followed by a nucleophilic attack by the alcohol. For a sterically hindered alcohol like this compound, the approach to the electrophilic carbonyl carbon of the carboxylic acid is impeded. This steric clash significantly reduces the rate of reaction. While esterification of tertiary alcohols is notoriously difficult, even primary alcohols with significant ortho-substitution, such as this one, can be challenging to esterify under standard conditions. To overcome this, more reactive acylating agents like acid chlorides or anhydrides might be employed, often in the presence of a non-nucleophilic base like pyridine (B92270). Even with these modifications, the yields can be low, and forcing conditions (e.g., high temperatures, long reaction times) may be required. In some cases, ester formation is not observed at all when both the alcohol and the carboxylic acid are sterically hindered. researchgate.net

Etherification, the formation of an ether from an alcohol, also faces limitations due to steric hindrance. The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. To synthesize an ether from this compound via this route, one would first deprotonate the alcohol to form the corresponding alkoxide. This alkoxide would then act as a nucleophile, attacking an alkyl halide. However, the bulky substituents surrounding the nucleophilic oxygen atom would hinder its approach to the electrophilic carbon of the alkyl halide, making the Sₙ2 reaction slow and inefficient. An alternative approach, the acid-catalyzed dehydration of two alcohol molecules, is generally not suitable for preparing unsymmetrical ethers and would likely lead to a mixture of products, including elimination products. A more effective method for the etherification of benzylic alcohols involves using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide in methanol (B129727) or ethanol (B145695), which has been shown to chemoselectively convert benzylic hydroxyl groups to their corresponding methyl or ethyl ethers. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Substituted Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating alkyl groups (one ethyl and two methyl). libretexts.orgmsu.edu These groups direct incoming electrophiles to the ortho and para positions relative to themselves. In this specific molecule, the directing effects of the substituents must be considered in concert.

The hydroxylmethyl group (-CH₂OH) is a weak ortho, para-director and an activator. The ethyl group at position 2 and the methyl groups at positions 4 and 6 are also ortho, para-directors. The positions on the ring available for substitution are 3 and 5.

Let's analyze the directing effects for an incoming electrophile:

Position 3: This position is ortho to the ethyl group at position 2 and meta to the methyl group at position 4 and the hydroxymethyl group at position 1.

Position 5: This position is ortho to the methyl group at position 6, meta to the methyl group at position 4 and the hydroxymethyl group at position 1, and para to the ethyl group at position 2.

Considering the additive effects of the substituents, the ethyl and methyl groups are activators and will direct an incoming electrophile to the available ortho and para positions. msu.eduuomustansiriyah.edu.iq The hydroxymethyl group is also an ortho, para director. The combined directing effects of the three alkyl groups and the hydroxymethyl group will strongly favor substitution at the remaining open positions on the ring. However, steric hindrance from the adjacent ethyl and methyl groups will also play a significant role in determining the regioselectivity of the substitution. libretexts.org

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid like AlCl₃). uomustansiriyah.edu.iqmasterorganicchemistry.com For this compound, these reactions would be expected to proceed readily due to the activated nature of the ring, with the major product being a mixture of isomers substituted at the 3 and 5 positions, the ratio of which would be influenced by both electronic and steric factors.

Formation of Carbon-Carbon Bonds via Cross-Coupling Reactions at the Benzylic Position

The benzylic position of this compound offers a site for the formation of new carbon-carbon bonds through cross-coupling reactions. These reactions typically require the conversion of the hydroxyl group into a better leaving group, such as a halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate). libretexts.org Once activated, this derivative can participate in various palladium- or nickel-catalyzed cross-coupling reactions. nih.gov

For example, a Suzuki-Miyaura coupling reaction could be employed to form a C(sp³)-C(sp²) bond. rsc.org This would involve reacting the benzylic bromide derivative of this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. Similarly, a Negishi coupling could be performed with an organozinc reagent, or a Kumada coupling with a Grignard reagent. nih.gov These reactions provide a powerful means to synthesize more complex molecules by appending various organic fragments to the benzylic carbon. organic-chemistry.org

Direct C-H functionalization at the benzylic position is an emerging and more atom-economical approach. researchgate.net This avoids the pre-functionalization step of converting the alcohol to a leaving group. For instance, copper-catalyzed oxidative cross-coupling of benzylic C-H bonds with various nucleophiles, including carbon-based nucleophiles, has been developed. chemrxiv.org

The steric hindrance provided by the ortho-substituents in this compound can influence the efficiency of these cross-coupling reactions. The bulky groups may impede the oxidative addition step at the metal catalyst, potentially requiring more reactive catalysts or harsher reaction conditions. However, this steric hindrance can also be advantageous in controlling stereoselectivity in cases where a chiral center is formed at the benzylic position.

Rearrangement Reactions and Fragmentations of the this compound Skeleton

The this compound skeleton can undergo rearrangement and fragmentation reactions under specific conditions, often involving the formation of a carbocation intermediate at the benzylic position. masterorganicchemistry.com

Acid-catalyzed dehydration of this compound would lead to the formation of a benzylic carbocation. This carbocation is stabilized by the electron-donating alkyl groups on the phenyl ring. While this carbocation is already relatively stable, rearrangements are possible if a more stable carbocation can be formed. masterorganicchemistry.com However, in this specific structure, a simple hydride or alkyl shift from an adjacent position is unlikely to lead to a significantly more stable carbocation. The primary reaction pathway for this carbocation would be the loss of a proton from an adjacent carbon to form an alkene (a styrene (B11656) derivative) or reaction with a nucleophile.

Rearrangement reactions are more commonly observed in systems that can lead to a more stabilized carbocation or relieve ring strain. For instance, the pinacol (B44631) rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone, proceeding through a carbocation intermediate. libretexts.org While this compound itself is not a 1,2-diol, derivatives of it could potentially undergo similar rearrangements. The benzilic acid rearrangement is another classic example, involving the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid. wikipedia.org

Fragmentation reactions of this compound can be studied using mass spectrometry. Under electron ionization (EI), the molecule will lose an electron to form a molecular ion. This molecular ion can then undergo various fragmentation pathways. A common fragmentation for benzylic alcohols is the loss of a hydroxyl radical (•OH) to form a stable benzylic cation. stackexchange.com Another fragmentation pathway could involve the cleavage of the C-C bond between the benzylic carbon and the phenyl ring, leading to fragments corresponding to the substituted phenyl group and the CH₂OH moiety. The presence of substituents on the ring will influence the fragmentation pattern. For instance, the loss of a methyl or ethyl group from the ring could also be observed. nih.gov Deuterium labeling studies can be used to elucidate the specific mechanisms of these fragmentation pathways. nih.govaip.org

Derivatization Strategies and Functional Group Interconversions of 2 Ethyl 4,6 Dimethylphenyl Methanol

Synthesis of Esters and Carbamates from the Benzylic Alcohol

The conversion of the benzylic alcohol in (2-Ethyl-4,6-dimethylphenyl)methanol to esters and carbamates is a fundamental transformation.

Ester Synthesis:

The esterification of sterically hindered alcohols such as this compound can be challenging under standard Fischer esterification conditions due to steric hindrance around the hydroxyl group. More potent methods are often required to achieve high yields. One effective strategy involves the use of activated carboxylic acid derivatives.

For instance, the reaction of the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can facilitate ester formation. The base neutralizes the acidic byproduct (e.g., HCl) and also acts as a catalyst. Another approach is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the sterically hindered alcohol.

| Esterification Method | Reagents | General Conditions | Applicability to this compound |

| Acyl Halide Method | Carboxylic acid chloride, Pyridine or Et3N | Inert solvent (e.g., CH2Cl2), 0 °C to room temperature | High, effective for hindered alcohols. |

| Anhydride Method | Carboxylic anhydride, DMAP (cat.) | Inert solvent (e.g., CH2Cl2), Room temperature | High, particularly for acetic and other simple anhydrides. |

| DCC/EDC Coupling | Carboxylic acid, DCC or EDC, DMAP (cat.) | Inert solvent (e.g., CH2Cl2), 0 °C to room temperature | Very high, widely used for sensitive and hindered substrates. |

Carbamate (B1207046) Synthesis:

Carbamates can be synthesized from this compound by reacting it with an isocyanate. This reaction is typically efficient and proceeds under mild conditions. In cases where the desired isocyanate is unstable or unavailable, a two-step procedure can be employed. The alcohol can first be reacted with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) to form a chloroformate. Subsequent reaction of this intermediate with a primary or secondary amine yields the desired carbamate. beilstein-journals.org

Alternatively, the alcohol can be treated with sodium cyanate (B1221674) in the presence of an acid to form the corresponding carbamate directly. organic-chemistry.org Another modern approach involves the use of carbamoyl (B1232498) chlorides, which can be formed in situ and then reacted with the alcohol. organic-chemistry.org

| Carbamate Formation Method | Reagents | General Conditions | Applicability to this compound |

| Isocyanate Addition | R-NCO | Inert solvent (e.g., Toluene), Room temperature or gentle heating | High, direct and efficient. |

| Chloroformate Intermediate | 1. Phosgene or Triphosgene, Base 2. R2NH | 1. Inert solvent, 0 °C 2. Room temperature | High, versatile for various amine components. |

| Transcarbamoylation | Urea, Metal catalyst (e.g., Indium triflate) | Toluene, 90 °C | Moderate to high, offers an eco-friendly alternative. organic-chemistry.org |

Conversion to Halides and Subsequent Nucleophilic Substitution Reactions

The conversion of the benzylic hydroxyl group to a halide transforms the molecule into a versatile intermediate for nucleophilic substitution reactions.

Conversion to Halides:

This compound can be converted to its corresponding benzylic chloride or bromide using standard reagents. libretexts.orglibretexts.org Thionyl chloride (SOCl₂) in the presence of a base like pyridine is commonly used for the synthesis of the chloride, while phosphorus tribromide (PBr₃) is effective for producing the bromide. The reaction with concentrated hydrohalic acids (HCl, HBr) can also be employed, particularly for benzylic alcohols, as the reaction proceeds via a stabilized benzylic carbocation intermediate under Sₙ1 conditions. libretexts.org

| Halogenating Agent | Product | Mechanism | Notes |

| SOCl₂, Pyridine | (2-Ethyl-4,6-dimethylphenyl)methyl chloride | Sₙi (with pyridine, Sₙ2-like) | Good yields, common laboratory method. |

| PBr₃ | (2-Ethyl-4,6-dimethylphenyl)methyl bromide | Sₙ2 | Effective for primary and benzylic alcohols. |

| Concentrated HBr/HCl | Corresponding halide | Sₙ1 | Potential for side reactions, but feasible for benzylic systems. |

Nucleophilic Substitution Reactions:

The resulting (2-Ethyl-4,6-dimethylphenyl)methyl halide is a substrate for nucleophilic substitution. However, its structure, analogous to a neopentyl halide, imposes significant steric hindrance at the carbon adjacent to the reaction center (the β-carbon). This steric bulk dramatically slows down the rate of Sₙ2 reactions. quora.comlibretexts.org

Sₙ1 reactions are more plausible due to the potential formation of a resonance-stabilized benzylic carbocation. However, even Sₙ1 reactions can be slow, and there is a possibility of carbocation rearrangements, although rearrangements that would disrupt the aromaticity of the benzene (B151609) ring are unlikely. youtube.comucalgary.ca The reaction outcomes will be highly dependent on the nucleophile, solvent, and reaction conditions. Weakly basic, strong nucleophiles would favor substitution over elimination.

| Nucleophile | Potential Product | Reaction Pathway | Challenges |

| Cyanide (e.g., NaCN) | (2-Ethyl-4,6-dimethylphenyl)acetonitrile | Sₙ2/Sₙ1 | Very slow Sₙ2 rate due to steric hindrance. Sₙ1 may occur in polar, aprotic solvents. |

| Azide (e.g., NaN₃) | 1-(Azidomethyl)-2-ethyl-4,6-dimethylbenzene | Sₙ2/Sₙ1 | Similar challenges to cyanide substitution. |

| Alkoxides (e.g., NaOR') | Ether (see section 6.3) | Sₙ2 | Prone to elimination (E2) if the alkoxide is bulky or strongly basic. |

| Amines (e.g., R'₂NH) | Substituted amine | Sₙ2 | Slow reaction rate; quaternization may occur with primary amines. |

Formation of Ethers and Related Derivatives

Ethers of this compound can be synthesized through several established methods.

The Williamson ether synthesis is a common approach, which involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgchemistrytalk.orgmasterorganicchemistry.com For the synthesis of ethers from this compound, it is more strategic to first deprotonate the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide. This alkoxide can then react with a primary alkyl halide (e.g., methyl iodide or ethyl bromide). Using a secondary or tertiary alkyl halide would likely lead to elimination reactions due to the steric bulk of the alkoxide. masterorganicchemistry.com

Another method is the acid-catalyzed dehydration of the alcohol. youtube.commasterorganicchemistry.com In the presence of a strong acid like sulfuric acid, the alcohol can be protonated, forming a good leaving group (water). A second molecule of the alcohol can then act as a nucleophile, attacking the benzylic carbocation formed after the departure of water. This method is generally more suitable for the synthesis of symmetrical ethers. For unsymmetrical ethers, a mixture of products would be expected. libretexts.org

| Ether Synthesis Method | Reactants | Mechanism | Product Type |

| Williamson Ether Synthesis | 1. NaH 2. R'-X (primary halide) | Sₙ2 | Unsymmetrical Ethers |

| Acid-Catalyzed Dehydration | H₂SO₄ (catalyst) | Sₙ1 | Symmetrical Ethers |

Modifications of the Aromatic Ring System: Nitration, Halogenation, and Sulfonation

Electrophilic aromatic substitution reactions on the benzene ring of this compound allow for the introduction of various functional groups, which can significantly alter the electronic and physical properties of the molecule. The existing substituents on the ring—ethyl, two methyl groups, and the hydroxymethyl group—are all ortho-, para-directing and activating groups. However, the positions ortho and para to the hydroxymethyl group are already occupied by alkyl groups. The substitution pattern will therefore be directed by the combined influence of all groups to the remaining unsubstituted positions.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. The strong activating effect of the alkyl and hydroxymethyl groups suggests that milder conditions might be necessary to avoid over-nitration or side reactions. The nitro group would be expected to add to one of the available positions on the ring, likely ortho to one of the methyl groups.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Due to the activated nature of the ring, the reaction may proceed even without a catalyst, for example, using bromine in a polar solvent.

Sulfonation: Sulfonation can be accomplished by treating the compound with fuming sulfuric acid (H₂SO₄/SO₃). This reaction is typically reversible and the position of the sulfonic acid group can be influenced by the reaction temperature.

The precise regioselectivity of these reactions would need to be determined experimentally, as steric hindrance from the existing bulky groups will play a significant role in directing the incoming electrophile.

| Reaction | Typical Reagents | Expected Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-(2-ethyl-4,6-dimethylphenyl)methanol |

| Bromination | Br₂, FeBr₃ | Bromo-(2-ethyl-4,6-dimethylphenyl)methanol |

| Sulfonation | Fuming H₂SO₄ | (2-Ethyl-4,6-dimethylphenyl)methanolsulfonic acid |

Synthesis of Chiral Derivatives for Asymmetric Catalysis or Resolution Studies

This compound is a prochiral molecule. The benzylic carbon is not a stereocenter, but it can be a component of a chiral molecule if the hydroxyl group is derivatized with a chiral moiety or if substitution at the benzylic position creates a stereocenter. The synthesis of chiral derivatives of this alcohol is of interest for applications in asymmetric catalysis, where sterically demanding ligands are often beneficial.

One approach to creating a chiral molecule from this scaffold is through asymmetric synthesis . For example, the corresponding ketone, (2-ethyl-4,6-dimethylphenyl)methanone, could be asymmetrically reduced using a chiral reducing agent (e.g., a CBS catalyst or a chiral borane) to produce one enantiomer of the alcohol preferentially.

Another strategy is kinetic resolution . The racemic alcohol (if a stereocenter were present) could be reacted with a chiral acylating agent in the presence of a lipase (B570770) enzyme. One enantiomer would react faster, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Furthermore, the alcohol itself can be used as a building block for the synthesis of larger chiral ligands . For example, it could be etherified with a chiral alkyl halide or esterified with a chiral carboxylic acid. The resulting diastereomers could then be separated by chromatography. Such chiral derivatives, possessing a bulky and well-defined steric profile, could be valuable as ligands for transition metal catalysts in asymmetric transformations. oup.comnih.govnih.gov

| Strategy | Method | Outcome |

| Asymmetric Synthesis | Asymmetric reduction of the corresponding ketone | Enantioenriched (R)- or (S)-(2-Ethyl-4,6-dimethylphenyl)methanol |

| Derivatization with Chiral Auxiliaries | Esterification or etherification with a chiral reagent | Diastereomeric mixture that can be separated |

| Use in Chiral Ligand Synthesis | Incorporation into a larger ligand framework (e.g., phosphine, N-heterocyclic carbene) | Chiral ligand for asymmetric catalysis |

Role As a Precursor and Building Block in Advanced Organic Synthesis

Application in the Construction of Natural Product Cores (excluding biological activity)

The synthesis of complex natural products often relies on the strategic incorporation of highly substituted aromatic frameworks. Aryl methanols, such as (2-Ethyl-4,6-dimethylphenyl)methanol, can serve as valuable precursors to key fragments of these intricate molecules. The hydroxymethyl group provides a handle for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, conversion to a leaving group for nucleophilic substitution, or participation in coupling reactions.

The steric hindrance provided by the ortho-ethyl and methyl groups can be exploited to control the stereochemistry of reactions at or near the benzylic position. For instance, in reactions where the benzylic alcohol is converted to a carbocationic intermediate, the bulky ortho substituents could influence the facial selectivity of an incoming nucleophile, thereby directing the formation of a specific stereoisomer. This level of control is paramount in the total synthesis of natural products where precise stereochemical integrity is required.

While specific examples involving this compound in natural product synthesis are not readily found, the general utility of substituted benzyl (B1604629) alcohols is well-established. They are integral components in the synthesis of various classes of natural products, including lignans, flavonoids, and certain alkaloids, where the aromatic core and the benzylic carbon are key structural features.

Synthesis of Macrocyclic Structures Incorporating the Arylmethanol Unit

Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to biological targets. The incorporation of rigid aromatic units, such as the 2-ethyl-4,6-dimethylphenyl group, into a macrocyclic framework can pre-organize the structure and reduce the entropic penalty upon binding to a target.

This compound could be envisioned as a precursor for macrocyclization reactions through several strategies. For example, the alcohol functionality could be used as a nucleophile in an intramolecular etherification or esterification reaction to close a large ring. Alternatively, it could be converted into a reactive electrophile for an intramolecular C-C or C-X bond-forming reaction.

The steric bulk of the substituted phenyl ring would likely play a significant role in the macrocyclization process, potentially favoring the formation of a specific ring conformation or influencing the yield of the desired macrocycle over competing oligomerization or polymerization reactions. Research on macrocyclization strategies often involves a delicate balance of conformational pre-organization and the kinetics of ring closure, and the unique geometry of this building block could offer advantages in certain synthetic contexts.

Utilization in the Development of Supramolecular Assemblies

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The highly substituted aromatic ring of this compound provides a platform for establishing specific intermolecular interactions, such as van der Waals forces, π-π stacking, and C-H···π interactions.

The hydroxymethyl group can participate in hydrogen bonding, acting as either a donor or an acceptor. This directional interaction, in concert with the shape and electronic properties of the aromatic ring, could be used to guide the self-assembly of molecules into well-defined supramolecular architectures, such as sheets, tubes, or capsules. The ethyl and methyl substituents would influence the packing of the molecules in the solid state, potentially leading to the formation of porous materials or crystals with interesting physical properties.

The design of functional supramolecular materials often relies on the precise control over the spatial arrangement of molecular components. The predictable geometry and potential for specific intermolecular interactions make this compound an intriguing candidate for the construction of novel supramolecular assemblies.

Precursor for Polymerization Initiators or Monomers (excluding polymer properties)

In polymer chemistry, initiators and monomers are the fundamental building blocks for the synthesis of macromolecules. Substituted benzyl alcohols can be transformed into a variety of species that can initiate polymerization. For example, conversion of the alcohol to an alkoxyamine could lead to a nitroxide-mediated radical polymerization (NMP) initiator. Alternatively, transformation into a benzylic halide could provide a precursor for an atom transfer radical polymerization (ATRP) initiator.

Furthermore, this compound could be functionalized to act as a monomer. For instance, the introduction of a polymerizable group, such as a vinyl or an acrylic moiety, onto the aromatic ring or the hydroxymethyl group would allow for its incorporation into a polymer chain. The bulky, substituted aromatic side group would be expected to influence the tacticity and thermal properties of the resulting polymer.

The table below outlines potential transformations of this compound to create precursors for polymerization.

| Precursor Type | Transformation of this compound | Resulting Functional Group for Polymerization |

| Initiator | Conversion to a benzylic halide (e.g., bromide) | Precursor for ATRP initiator |

| Initiator | Reaction with a stable nitroxide radical | Alkoxyamine for NMP |

| Monomer | Esterification with acrylic acid or acryloyl chloride | Acrylate group |

| Monomer | Etherification with a vinyl-containing reagent | Vinyl ether group |

Integration into Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The participation of this compound in such reactions could provide rapid access to a diverse range of highly substituted molecules.

While direct examples are scarce, one can hypothesize its role in various MCRs. For instance, after oxidation to the corresponding aldehyde, it could participate in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions. The steric hindrance of the ortho substituents would likely influence the reactivity and stereochemical outcome of these transformations.

Alternatively, the benzylic alcohol itself could potentially act as a nucleophile or be activated in situ to participate in novel MCRs. The development of new MCRs is an active area of research, and the unique steric and electronic properties of this compound could enable new reaction pathways for the efficient generation of molecular complexity.

Information regarding "this compound" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound "this compound" and its applications in specialized chemical processes and material science. Despite a comprehensive search of scientific databases and chemical literature, no specific data or research findings related to this particular compound were found.

The investigation aimed to address the following areas as per the requested outline:

Investigation of this compound as a Ligand Scaffold Precursor in Organometallic Catalysis: No literature was identified that discusses the use of this compound as a precursor for ligand synthesis in organometallic catalysis.

Role in the Synthesis of Optically Active Compounds: There is no available research detailing the role of this compound in the synthesis of optically active compounds.

Precursor for Advanced Functional Materials: Information regarding the use of this compound as a precursor for advanced functional materials is not present in the searched literature.

Exploration in Green Chemistry Methodologies for Sustainable Synthesis: No studies were found that explore the application of this compound within green chemistry methodologies.

Applications in Sensing Probes or Fluorescent Markers: The chemical synthesis of sensing probes or fluorescent markers derived from this compound is not documented in the available resources.

Broader searches on structurally similar compounds and related chemical classes also did not yield any specific information that could be applied to "this compound" within the requested contexts.

It is possible that this compound is a novel chemical entity that has not yet been extensively studied or that research involving it has not been published in publicly accessible formats. Therefore, it is not possible to provide a detailed and scientifically accurate article based on the provided outline due to the absence of foundational research data.

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for High-Purity Isolation and Reaction Monitoring

Chromatographic methods are indispensable tools for the separation, identification, and quantification of "(2-Ethyl-4,6-dimethylphenyl)methanol" and related substances. They play a pivotal role in both the purification of the final product and the real-time monitoring of reaction kinetics.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity assessment of "this compound". Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this non-polar compound. A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comaustinpublishinggroup.com Detection is commonly achieved using a UV detector, typically at a wavelength around 220 nm, where the aromatic ring exhibits strong absorbance. austinpublishinggroup.com

Method validation is critical to ensure the reliability of the analytical results. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). austinpublishinggroup.comamazonaws.com For instance, a validated method for a related compound, benzyl (B1604629) alcohol, demonstrated linearity over a concentration range of 160-240 µg/mL with a correlation coefficient of 0.9995. austinpublishinggroup.com

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Value |

| Column | C18 (4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Retention Time | ~ 4 minutes |

This table presents a hypothetical but typical set of parameters for the HPLC analysis of this compound, based on methods for similar aromatic alcohols. austinpublishinggroup.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds and is particularly useful for monitoring the progress of the synthesis of "this compound" and identifying any volatile byproducts. The synthesis may involve Grignard reactions, which can produce various side products. organic-chemistry.org

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. This technique is highly sensitive and can detect trace amounts of impurities. For example, a common impurity in the synthesis of benzyl alcohols is the corresponding aldehyde (e.g., benzaldehyde), which can be readily identified and quantified by GC-MS. srce.hr

Table 2: Potential Volatile Byproducts in the Synthesis of this compound Detectable by GC-MS

| Compound | Potential Origin |

| 2-Ethyl-4,6-dimethylbenzaldehyde | Unreacted starting material or oxidation of the product |

| Toluene | Solvent or byproduct from side reactions |

| Diethyl ether | Common solvent for Grignard reactions |

| Unreacted Grignard reagent derivatives | Side reactions of the Grignard reagent |

Capillary Electrophoresis for Chiral Purity Determination of Derivatives

For chiral derivatives of "this compound," determining the enantiomeric purity is essential. Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis times, and low sample consumption. nih.gov Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers. mdpi.combohrium.com

The principle of chiral separation in CE is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities and, consequently, separation. nih.gov Various types of cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin, and their derivatives) can be screened to find the optimal selector for a particular pair of enantiomers. mdpi.com The method can be optimized by adjusting parameters such as the type and concentration of the chiral selector, the pH and composition of the buffer, and the applied voltage.

Elemental Analysis for Stoichiometric Verification of Novel Compounds

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. For novel derivatives of "this compound," elemental analysis provides crucial evidence for the proposed molecular formula. chemcollective.org The technique typically involves the combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified.

The results are expressed as the weight percentage of each element (C, H, N, etc.) in the sample. These experimental percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. For a new compound to be considered pure, the experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values. nih.govacs.org

Table 3: Example of Elemental Analysis Data for a Hypothetical Derivative of this compound: (2-Ethyl-4,6-dimethylphenyl)methyl acetate (B1210297) (C₁₂H₁₆O₂)

| Element | Theoretical % | Found % | Difference % |

| Carbon (C) | 74.97 | 74.85 | -0.12 |

| Hydrogen (H) | 8.39 | 8.45 | +0.06 |

Titrimetric Methods for Precise Concentration Determination

Titrimetric methods offer a classic and highly accurate approach for determining the concentration of "this compound" in a solution. The hydroxyl group of the alcohol can be quantified through various titration techniques. One common method involves the acetylation of the hydroxyl group with a known excess of acetic anhydride (B1165640) in pyridine (B92270). wikipedia.orgmt.com The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is subsequently titrated with a standardized solution of sodium hydroxide (B78521). wikipedia.orgusp.org A blank titration without the sample is also performed to account for any impurities in the reagents. mt.com

The hydroxyl value, which is the number of milligrams of potassium hydroxide required to neutralize the acetic acid formed by the acetylation of one gram of the substance, can be calculated from the titration data. wikipedia.org This method is robust and provides a high degree of precision.

Another approach is the reaction with stearic anhydride in boiling xylene, followed by the titration of the unreacted stearic acid. psu.edu

Calorimetric Techniques for Thermochemical Data Related to Reactions

Calorimetric techniques are employed to measure the heat changes associated with chemical reactions, providing valuable thermochemical data. For the synthesis of "this compound," which may involve highly exothermic steps like Grignard reactions, reaction calorimetry is crucial for safety assessment and process optimization. hzdr.demt.com